molecular formula C27H40F2N2O B8631999 2-[2,3-Difluoro-4-(octyloxy)phenyl]-5-nonylpyrimidine CAS No. 134035-64-6

2-[2,3-Difluoro-4-(octyloxy)phenyl]-5-nonylpyrimidine

Cat. No. B8631999
M. Wt: 446.6 g/mol
InChI Key: VQAJNBZLBNSACK-UHFFFAOYSA-N
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Patent
US05986096

Procedure details

--The nonynylpyrimidine 38 (1.50 g, 3.39 mmol) was hydrogenated over 5% Pd/C in ethyl acetate to give the nonylpyrimidine 39 (1.39 g, 92%) (from MeOH/EtOH), transitions/° C. K 42.8 SC 53.6 I; νmax /cm-1 (KBr) 2920, 2950, 1625, 1540, 1475, 1465, 1430, 1310, 1200 and 1080s; δ 0.90(6H, m, Me×2), 1.16-1.56 (22H, m), 1.67 (2H, quint, ArCH2CH2), 1.85 (2H, quint, OCH2CH2), 2.63 (2H, t, ArCH2), 4.10 (2H, t, OCH2), 6.82 (1H, ddd, J8.5, 8 and 2, 5'-H), 7.80 (1H, ddd, J8.5, 8 and 2, 6'-H) and 8.65 (2H, s, 4- and 6-H); m/z 446 (M+), 334, 305, 277, 263, 249, 235 and 222.
Name
nonynylpyrimidine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH:5]=[CH:4][C:3]=1[C:18]1[N:23]=[CH:22][C:21]([C:24]#[C:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])=[CH:20][N:19]=1>C(OCC)(=O)C.[Pd]>[F:1][C:2]1[C:7]([F:8])=[C:6]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH:5]=[CH:4][C:3]=1[C:18]1[N:19]=[CH:20][C:21]([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])=[CH:22][N:23]=1

Inputs

Step One
Name
nonynylpyrimidine
Quantity
1.5 g
Type
reactant
Smiles
FC1=C(C=CC(=C1F)OCCCCCCCC)C1=NC=C(C=N1)C#CCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1F)OCCCCCCCC)C1=NC=C(C=N1)CCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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